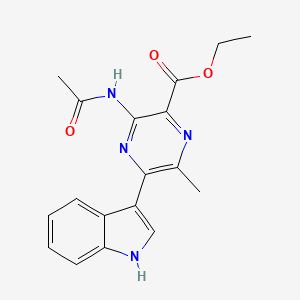
ethyl 3-(acetylamino)-5-(1H-indol-3-yl)-6-methylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(ACETYLAMINO)-5-(1H-INDOL-3-YL)-6-METHYL-2-PYRAZINECARBOXYLATE: is a complex organic compound with a unique structure that combines an indole ring, a pyrazine ring, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(ACETYLAMINO)-5-(1H-INDOL-3-YL)-6-METHYL-2-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.
Pyrazine Ring Formation: The pyrazine ring is formed through a cyclization reaction involving appropriate precursors such as 1,2-diamines and α-diketones.
Esterification: Finally, the ester group is introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(ACETYLAMINO)-5-(1H-INDOL-3-YL)-6-METHYL-2-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetylamino groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3-(ACETYLAMINO)-5-(1H-INDOL-3-YL)-6-METHYL-2-PYRAZINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(ACETYLAMINO)-5-(1H-INDOL-3-YL)-6-METHYL-2-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
ETHYL 3-(ACETYLAMINO)-5-(1H-INDOL-3-YL)-6-METHYL-2-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 3-(ACETYLAMINO)-5-(1H-INDOL-3-YL)-2-PYRAZINECARBOXYLATE: Similar structure but lacks the methyl group on the pyrazine ring.
ETHYL 3-(AMINO)-5-(1H-INDOL-3-YL)-6-METHYL-2-PYRAZINECARBOXYLATE: Similar structure but lacks the acetyl group.
METHYL 3-(ACETYLAMINO)-5-(1H-INDOL-3-YL)-6-METHYL-2-PYRAZINECARBOXYLATE: Similar structure but has a methyl ester instead of an ethyl ester.
The uniqueness of ETHYL 3-(ACETYLAMINO)-5-(1H-INDOL-3-YL)-6-METHYL-2-PYRAZINECARBOXYLATE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 3-acetamido-5-(1H-indol-3-yl)-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C18H18N4O3/c1-4-25-18(24)16-17(21-11(3)23)22-15(10(2)20-16)13-9-19-14-8-6-5-7-12(13)14/h5-9,19H,4H2,1-3H3,(H,21,22,23) |
InChI Key |
DUNUJODHOSZETI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N=C1NC(=O)C)C2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















